molecular formula C18H24N6O B6692996 [(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-(3-ethyl-6-methylpyridazin-4-yl)methanone

[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-(3-ethyl-6-methylpyridazin-4-yl)methanone

Cat. No.: B6692996
M. Wt: 340.4 g/mol
InChI Key: NDUMHJXVHWXCOP-AWEZNQCLSA-N
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Description

[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-(3-ethyl-6-methylpyridazin-4-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine ring, and a pyridazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-(3-ethyl-6-methylpyridazin-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazole Ring:

    Construction of the Pyrrolidine Ring: This step often involves the use of a chiral auxiliary or a chiral catalyst to ensure the correct stereochemistry at the 2-position.

    Formation of the Pyridazine Ring: This can be synthesized through various methods, including the condensation of hydrazine with a diketone or the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-(3-ethyl-6-methylpyridazin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the triazole ring to a triazoline.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-(3-ethyl-6-methylpyridazin-4-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-(3-ethyl-6-methylpyridazin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring, for example, can bind to metal ions or enzymes, affecting their activity. The pyrrolidine and pyridazine rings may interact with receptors or other proteins, modulating their function.

Comparison with Similar Compounds

[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-(3-ethyl-6-methylpyridazin-4-yl)methanone can be compared with other similar compounds, such as:

    Triazole Derivatives: These compounds share the triazole ring and may have similar biological activities.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine ring can have different stereochemistry and biological properties.

    Pyridazine Derivatives: These compounds share the pyridazine ring and may have similar chemical reactivity.

The uniqueness of this compound lies in its combination of these three functional groups, which can result in unique biological and chemical properties.

Properties

IUPAC Name

[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-(3-ethyl-6-methylpyridazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-3-16-15(9-12(2)19-20-16)18(25)24-8-4-5-14(24)10-23-11-17(21-22-23)13-6-7-13/h9,11,13-14H,3-8,10H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMHJXVHWXCOP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=N1)C)C(=O)N2CCCC2CN3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(N=N1)C)C(=O)N2CCC[C@H]2CN3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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